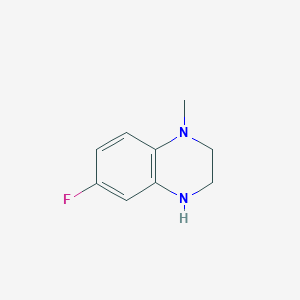

6-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline

説明

6-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline is a chemical compound with the molecular formula C9H11FN2 and a molecular weight of 166.2 g/mol . This compound is characterized by the presence of a fluorine atom at the 6th position and a methyl group at the 1st position on the tetrahydroquinoxaline ring. It is commonly used in various scientific research applications due to its unique chemical properties.

準備方法

The synthesis of 6-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-fluoroquinoxaline and methylating agents.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol, and catalysts such as palladium or platinum.

Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield.

化学反応の分析

6-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoxaline derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of tetrahydroquinoxaline derivatives.

Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

科学的研究の応用

Pharmaceutical Development

6-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline has been identified as a promising candidate in drug discovery and development:

- Antibacterial Activity : Compounds derived from this structure have shown effective antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from to .

- Anticancer Potential : Studies have indicated that derivatives of this compound exhibit potent anticancer activity against various cancer cell lines. For instance, some analogs demonstrated IC50 values as low as against MCF-7 human cancer cells .

Biological Research

In biological studies, this compound serves as an important tool for understanding enzyme interactions and cellular mechanisms:

- Enzyme Inhibition : It has been studied as an inhibitor of the Exchange Protein directly Activated by Cyclic AMP (EPAC1), demonstrating varying degrees of inhibition based on structural modifications .

- Mechanism of Action : The presence of the fluorine atom enhances hydrogen bonding capabilities, allowing for stronger interactions with biological macromolecules. This characteristic is crucial for modulating enzyme activities and receptor interactions.

Industrial Applications

The compound is also utilized in industrial settings for the synthesis of specialty chemicals:

- Synthesis of Intermediates : It acts as a key intermediate in the production of other chemical compounds through various synthetic pathways. For example, it can be used to synthesize derivatives that are valuable in agrochemicals and pharmaceuticals.

Case Study 1: Antibacterial Activity Assessment

In a study evaluating the antibacterial efficacy of various quinoline derivatives including this compound against Staphylococcus aureus, it was found that modifications to the fluorine and methyl groups significantly influenced antimicrobial potency. The study reported MIC values indicating strong antibacterial activity linked to specific substituent effects on the quinoline ring .

Case Study 2: EPAC1 Inhibition

Research focused on the structure–activity relationship of tetrahydroquinoline analogs revealed that modifications at the C-5 and C-7 positions significantly enhanced EPAC1 inhibition. The study highlighted that specific substitutions led to up to fourfold increases in potency compared to unmodified analogs .

作用機序

The mechanism of action of 6-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .

類似化合物との比較

6-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline can be compared with other similar compounds, such as:

6-Fluoroquinoxaline: Lacks the methyl group at the 1st position, resulting in different chemical and biological properties.

1-Methyl-1,2,3,4-tetrahydroquinoxaline: Lacks the fluorine atom at the 6th position, affecting its reactivity and interactions.

6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoxaline: Has a methyl group at the 2nd position instead of the 1st, leading to variations in its chemical behavior.

生物活性

6-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields.

The molecular formula for this compound is CHFN, with a molecular weight of approximately 166.199 g/mol. The compound features a tetrahydroquinoxaline core with a fluorine atom at the sixth position and a methyl group at the first position, which enhances its reactivity and biological activity profile.

Biological Activities

Research has demonstrated that this compound exhibits several notable biological activities:

- Antitubercular Properties : The compound has shown effectiveness against Mycobacterium tuberculosis, making it a candidate for further development as an antitubercular agent.

- Antiviral Activity : Similar compounds in the quinoxaline family have demonstrated antiviral properties, particularly against HIV. While specific data on this compound's antiviral activity is limited, its structural analogs have shown promising results .

- Enzyme Interaction : The compound acts as a probe in biochemical assays to study enzyme interactions. Its ability to form hydrogen bonds due to the fluorine atom enhances its interaction with biological macromolecules.

The mechanism of action for this compound involves:

- Molecular Targeting : The fluorine substitution increases the compound's ability to interact with enzymes and receptors. This interaction can modulate enzyme activity and influence various biochemical pathways.

- Hydrogen Bond Formation : The presence of the fluorine atom allows for enhanced hydrogen bond formation with target biomolecules, which is critical for its biological effects.

Comparative Analysis

A comparison with structurally similar compounds highlights the unique properties of this compound:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 6-Fluoroquinoxaline | Fluorine at position six | Antimicrobial activity |

| 1-Methyl-1,2,3,4-tetrahydroquinoxaline | Lacks fluorine | Neuroactive properties |

| 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoxaline | Methyl at position two | Antibacterial activity |

This table illustrates how the specific combination of fluorine and methyl substitutions in this compound enhances its biological activity compared to other derivatives.

Case Studies and Research Findings

Recent studies have provided insights into the biological efficacy of this compound:

- Antitubercular Activity : In vitro studies indicated that this compound exhibited significant inhibitory effects against various strains of Mycobacterium tuberculosis. Further exploration into its mechanism revealed that it disrupts bacterial cell wall synthesis.

- Antiviral Potential : Although direct studies on this compound's antiviral capabilities are sparse, related quinoxalines have demonstrated effective inhibition of viral replication in cell cultures. Future research could elucidate similar effects for this compound .

- Enzyme Inhibition Studies : The compound has been tested as an inhibitor in enzyme assays where it showed promising results in modulating enzyme activities linked to metabolic pathways relevant in disease states.

特性

IUPAC Name |

7-fluoro-4-methyl-2,3-dihydro-1H-quinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2/c1-12-5-4-11-8-6-7(10)2-3-9(8)12/h2-3,6,11H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXIZWPSUAKANDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCNC2=C1C=CC(=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70474810 | |

| Record name | 6-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70474810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

912284-83-4 | |

| Record name | 6-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70474810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。